Cas no 2228773-53-1 (3-(But-3-yn-2-yl)-3-methyloxetane)

3-(But-3-yn-2-yl)-3-methyloxetaneは、オキセタン環とブチン基を有する有機化合物です。分子構造中のオキセタン環は高い反応性を示し、開環重合や官能基変換の際に有用な中間体として機能します。特に、末端アルキン部位(ブチン基)はクリックケミストリーや架橋反応に適しており、ポリマー合成や材料改質における応用が期待されます。また、メチル基の導入により立体障害が調整可能で、反応選択性の制御に寄与します。この化合物は医薬品中間体や機能性材料の合成において、多様な分子設計を可能にする高汎用性のビルディングブロックとしての価値を有しています。

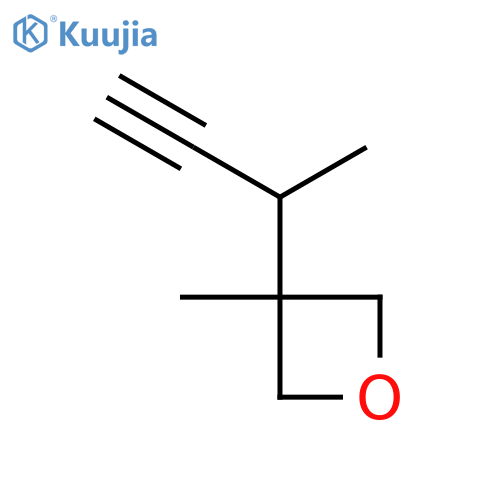

2228773-53-1 structure

商品名:3-(But-3-yn-2-yl)-3-methyloxetane

3-(But-3-yn-2-yl)-3-methyloxetane 化学的及び物理的性質

名前と識別子

-

- 2228773-53-1

- EN300-1819064

- 3-(but-3-yn-2-yl)-3-methyloxetane

- 3-(But-3-yn-2-yl)-3-methyloxetane

-

- インチ: 1S/C8H12O/c1-4-7(2)8(3)5-9-6-8/h1,7H,5-6H2,2-3H3

- InChIKey: FVKCEMORPFBOQT-UHFFFAOYSA-N

- ほほえんだ: O1CC(C)(C(C#C)C)C1

計算された属性

- せいみつぶんしりょう: 124.088815002g/mol

- どういたいしつりょう: 124.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 9.2Ų

3-(But-3-yn-2-yl)-3-methyloxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819064-10g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1819064-5.0g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 5.0g |

$3396.0 | 2023-07-10 | ||

| Enamine | EN300-1819064-5g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1819064-10.0g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 10.0g |

$5037.0 | 2023-07-10 | ||

| Enamine | EN300-1819064-0.05g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1819064-0.1g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1819064-0.25g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1819064-1.0g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 1.0g |

$1172.0 | 2023-07-10 | ||

| Enamine | EN300-1819064-0.5g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1819064-1g |

3-(but-3-yn-2-yl)-3-methyloxetane |

2228773-53-1 | 1g |

$1172.0 | 2023-09-19 |

3-(But-3-yn-2-yl)-3-methyloxetane 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2228773-53-1 (3-(But-3-yn-2-yl)-3-methyloxetane) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量